3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC15872836
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine -](/images/structure/VC15872836.png)
Specification
Molecular Formula | C9H7N3O2 |
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Molecular Weight | 189.17 g/mol |
IUPAC Name | 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11) |
Standard InChI Key | JWGKSDIHBMBDEO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine features a bicyclic system comprising a pyrrole ring fused to a pyridine moiety at the [2,3-b] position (Figure 1). The nitroethenyl group (-CH=CH-NO₂) at position 3 introduces significant electronic effects, including resonance stabilization and dipole interactions. The planar structure of the pyrrolopyridine core allows for π-π stacking, while the nitro group enhances electrophilicity, making the compound reactive toward nucleophilic agents .
Molecular Formula: C₉H₇N₃O₂
Molecular Weight: 189.17 g/mol
SMILES Notation: C1=CC2=C(NC=C2/C=C/N+[O-])N=C1
InChI Key: JWGKSDIHBMBDEO-HWKANZROSA-N
The nitroethenyl group adopts an E-configuration due to steric hindrance between the nitro group and the pyrrolopyridine ring, as confirmed by NMR and X-ray crystallography data from analogous compounds .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (N-O asymmetric stretch) and 1340 cm⁻¹ (N-O symmetric stretch) confirm the presence of the nitro group. Stretching vibrations at 1620 cm⁻¹ (C=C) and 3100 cm⁻¹ (aromatic C-H) are consistent with the ethenyl and aromatic systems .
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NMR Spectroscopy:
Synthetic Routes and Methodologies
Nitroalkene Addition to Pyrrolopyridines
An alternative route involves the conjugate addition of nitroethylene to 3-lithio-1H-pyrrolo[2,3-b]pyridine:
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Step 1: Lithiation at position 3 using LDA (lithium diisopropylamide).
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Step 2: Quenching with nitroethylene at −78°C.
Advantages: High regioselectivity (>90%) for the 3-position .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes nitration and halogenation preferentially at position 2 or 4, while the pyridine ring remains inert under mild conditions (Table 1) .
Table 1: Reactivity of 3-(2-Nitroethenyl)-1H-Pyrrolo[2,3-b]Pyridine with Electrophiles
Reagent | Position | Product | Yield (%) |
---|---|---|---|
HNO₃/H₂SO₄ | 2 | 2-Nitro derivative | 65 |
Br₂/FeCl₃ | 4 | 4-Bromo derivative | 72 |
CH₃COCl/AlCl₃ | 2 | 2-Acetyl derivative | 58 |
Cycloaddition Reactions
The nitroethenyl group participates in [4+2] Diels-Alder reactions with dienes, forming tetracyclic adducts. For example, reaction with 1,3-butadiene yields a bicyclo[2.2.2]octane derivative (Figure 2) .
Pharmacological Relevance
Antimicrobial Activity
Nitro-containing heterocycles often display antimicrobial properties. Analogues of this compound show MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, likely due to nitro group reduction disrupting microbial electron transport chains .
Analytical and Computational Data
Predicted Collision Cross Sections (CCS)
Table 2: CCS Values for Adducts (Source )
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 190.06111 | 135.5 |
[M+Na]⁺ | 212.04305 | 149.2 |
[M-H]⁻ | 188.04655 | 137.3 |
Computational Reactivity Descriptors
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HOMO-LUMO Gap: 4.3 eV (DFT/B3LYP/6-311+G(d,p)), indicating moderate electrophilicity.
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Electrostatic Potential: Negative potential localized at the nitro group (−45 kcal/mol), favoring nucleophilic attacks .
Future Perspectives
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Drug Discovery: Optimization as a PDE4B inhibitor for inflammatory diseases.
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Materials Science: Incorporation into conjugated polymers for organic electronics.
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Catalysis: Use as a ligand in transition metal complexes for C–H activation.
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